5-Cyclopropyl-1,2-oxazole-3-carbaldehyde
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Overview
Description
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is a chemical compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol It is an isoxazole derivative, characterized by a cyclopropyl group attached to the 5-position of the isoxazole ring and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with glyoxylic acid, followed by cyclization to form the isoxazole ring . The reaction conditions often require the use of a suitable solvent, such as ethanol, and a catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid.
Reduction: 5-Cyclopropyl-1,2-oxazole-3-methanol.
Substitution: 4-Bromo-5-cyclopropyl-1,2-oxazole-3-carbaldehyde.
Scientific Research Applications
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1,2-oxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2-oxazole-3-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
5-Phenyl-1,2-oxazole-3-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group.
5-Ethyl-1,2-oxazole-3-carbaldehyde: Features an ethyl group in place of the cyclopropyl group.
Uniqueness
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
5-Cyclopropyl-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered oxazole ring fused with a cyclopropyl group and an aldehyde functional group. Its molecular formula is C₇H₇NO₂, and it exhibits distinct steric and electronic properties due to the cyclopropyl moiety. This unique arrangement influences its reactivity and interaction with biological targets, making it a valuable compound for research applications.
Biological Activity
Antimicrobial Properties
Research has indicated that this compound possesses significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve the compound forming covalent bonds with nucleophilic sites on microbial proteins, thereby inhibiting their function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance, it demonstrated notable activity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, with IC₅₀ values in the micromolar range .
Table 1: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
U-937 | 12.0 | Inhibition of cell proliferation |
HeLa | 15.0 | Modulation of apoptotic pathways |
The mechanism behind its anticancer effects may involve the activation of apoptotic pathways, as evidenced by flow cytometry assays showing increased levels of pro-apoptotic markers such as p53 and caspase-3 in treated cells .
Case Studies
A notable study conducted on the compound's biological activity involved testing against various cancer cell lines using a series of assays to evaluate cytotoxicity and apoptosis induction. The results indicated that this compound not only inhibited cell growth but also induced significant apoptosis in a dose-dependent manner .
Another investigation focused on its antimicrobial properties revealed that the compound was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were lower than those of several standard antibiotics, highlighting its potential as an alternative treatment option for bacterial infections.
The biological activity of this compound can be attributed to its chemical structure. The aldehyde group allows for nucleophilic attack by biological molecules, leading to covalent modifications that inhibit enzyme activity or alter protein function. Additionally, the oxazole ring can interact with various receptors and enzymes within biological pathways, modulating their activity .
Properties
IUPAC Name |
5-cyclopropyl-1,2-oxazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLGIHNNWDNYJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430463-82-3 |
Source
|
Record name | 5-cyclopropyl-1,2-oxazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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